Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

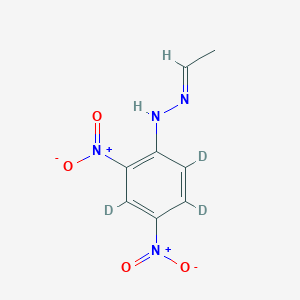

2,3,5-trideuterio-N-[(E)-ethylideneamino]-4,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBOQRNOMHHDFB-BOZDYOBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3, a stable isotope-labeled compound crucial for analytical accuracy in various scientific domains.

Core Chemical Properties

This compound is the deuterated form of Acetaldehyde 2,4-dinitrophenylhydrazone. The incorporation of three deuterium atoms into the phenyl ring provides a distinct mass signature, making it an excellent internal standard for quantitative analyses.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₅D₃N₄O₄ | [2] |

| Molecular Weight | 227.19 g/mol | [1][2][3][4] |

| CAS Number | 259824-51-6 | [2][3][4][5][6][7] |

| Unlabeled CAS Number | 1019-57-4 | [3][4][8] |

| Appearance | Red or orange powder | [9] |

| Melting Point (unlabeled) | 165-168 °C | [10] |

| Purity | ≥98% Chemical Purity, 99 atom % D | [3][4] |

| Storage Temperature | Room Temperature | [3][4][10] |

Synthesis and Reaction Mechanism

The synthesis of this compound involves a condensation reaction between acetaldehyde and 2,4-dinitrophenylhydrazine-d3 (DNPH-d3) under acidic conditions.[11] This type of reaction, known as an addition-elimination reaction, is a standard method for the qualitative and quantitative identification of aldehydes and ketones.[9][12][13] The DNPH molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The intermediate product then undergoes dehydration to form the stable dinitrophenylhydrazone.[12][14]

Synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of Aldehyde-DNPH Derivatives:

This protocol is a general guideline for the synthesis of dinitrophenylhydrazones and may be adapted for the specific synthesis of the deuterated compound.

-

Preparation of Brady's Reagent: A solution of 2,4-dinitrophenylhydrazine is prepared in a mixture of methanol and concentrated sulfuric acid.[9][13] Alternatively, for some applications, a solution in ethanol and glacial acetic acid can be used.[11]

-

Reaction: The aldehyde (in this case, acetaldehyde) is added to the prepared Brady's reagent. The mixture is then typically warmed or refluxed for a period of time, which can range from 20 minutes to several hours.[11][15]

-

Precipitation and Isolation: Upon cooling or standing, the dinitrophenylhydrazone derivative precipitates out of the solution as a colored solid (typically yellow, orange, or red).[12][14]

-

Purification: The crude product is collected by filtration, washed with a cold solvent such as ethanol/water, and can be further purified by recrystallization to obtain a product of high purity.[11]

Analytical Applications and Workflow

This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of acetaldehyde in various matrices, including environmental, biological, and industrial samples.[1][11] Its deuteration allows for precise measurement using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The general workflow for using this stable isotope-labeled standard is as follows:

General analytical workflow using the labeled standard.

The use of an isotopically labeled internal standard is critical in drug development and other research areas as it can significantly improve the accuracy and precision of pharmacokinetic and metabolic profiling of drug candidates.[1]

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of the unlabeled compound is available and would be expected to be very similar for the deuterated analog, with potential slight shifts in vibrational frequencies due to the heavier deuterium atoms.[8]

-

Mass Spectrometry (MS): Mass spectral data is crucial for confirming the identity and isotopic enrichment of the labeled compound. The molecular weight of 227.19 g/mol for the d3-labeled compound is a key identifier.[1][2][3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure and the specific positions of the deuterium labels.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific analytical method development, further optimization of the described protocols will be necessary based on the sample matrix and instrumentation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. This compound [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Acetaldehyde-13C2 2,4-Dinitrophenylhydrazone [lgcstandards.com]

- 7. Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 [lgcstandards.com]

- 8. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 9. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 10. 乙醛-2,4-二硝基苯腙 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. Acetaldehyde, 2,4-dinitrophenylhydrazone | 1019-57-4 | Benchchem [benchchem.com]

- 12. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 15. ajpamc.com [ajpamc.com]

A Comprehensive Technical Guide to the Synthesis of Deuterated Acetaldehyde 2,4-Dinitrophenylhydrazone

This technical guide provides a detailed overview for researchers, scientists, and drug development professionals on the synthesis of deuterated acetaldehyde and its subsequent derivatization to form deuterated acetaldehyde 2,4-dinitrophenylhydrazone (DNPH). This document outlines two primary methods for the synthesis of deuterated acetaldehyde, a complete protocol for the DNPH derivatization, and includes quantitative data and visual diagrams to facilitate understanding and reproducibility.

Deuterium-labeled compounds are invaluable tools in mechanistic studies, metabolic profiling, and pharmaceutical development.[1] The synthesis of deuterated acetaldehyde, specifically acetaldehyde-d4 (CD₃CDO), followed by its conversion to the stable 2,4-dinitrophenylhydrazone derivative, allows for its reliable identification and quantification in various analytical applications.[2][3]

Part 1: Synthesis of Deuterated Acetaldehyde (Acetaldehyde-d4)

There are several established methods for the synthesis of deuterated aldehydes.[1][4] This guide details one of the classical and effective approaches: the hydration of deuterated acetylene.

Method 1: Hydration of Deuterated Acetylene

This method involves the reaction of deuterated acetylene (C₂D₂) with deuterium oxide (D₂O) in the presence of a mercury salt catalyst. This approach is advantageous as the starting materials are readily accessible and the reaction can be performed in a closed system to ensure high isotopic purity.[5][6]

Experimental Protocol:

-

Apparatus Setup: Assemble a gas-tight reaction vessel equipped with a gas inlet, a dropping funnel, and a condenser connected to a collection flask cooled with a dry ice-acetone bath. The reaction vessel should contain a solution of mercuric sulfate in deuterium oxide.

-

Reaction Initiation: Introduce deuterated acetylene gas into the reaction vessel containing the D₂O and mercury salt solution.

-

Addition of Reactants: Slowly add more deuterium oxide from the dropping funnel while maintaining a steady flow of deuterated acetylene. The reaction is exothermic, and the rate should be controlled to prevent overheating.

-

Product Collection: The resulting acetaldehyde-d4, along with unreacted deuterium oxide and some byproducts like deutero-paraldehyde, will distill over and be collected in the cooled flask.[5]

-

Purification: The collected liquid is then subjected to fractional distillation under reduced pressure to separate the acetaldehyde-d4 from other components.[5]

Quantitative Data: Physical Properties of Acetaldehyde-d4

| Property | Value | Reference |

| Molecular Formula | CD₃CDO | [7] |

| Molecular Weight | 48.08 g/mol | [7] |

| Boiling Point | 21 °C | [7] |

| Melting Point | -125 °C | [7] |

| Density | 0.856 g/mL at 25 °C | [7] |

| Isotopic Purity | ≥99 atom % D | [7] |

Part 2: Synthesis of Deuterated Acetaldehyde DNPH

The reaction of an aldehyde or ketone with 2,4-dinitrophenylhydrazine is a reliable method for creating a stable, crystalline derivative.[8][9] This process, known as a condensation or addition-elimination reaction, involves the nucleophilic addition of the DNPH to the carbonyl carbon, followed by the elimination of a water molecule to form the 2,4-dinitrophenylhydrazone.[10][11]

Experimental Protocol: DNPH Derivatization

This protocol is adapted from standard procedures for the derivatization of carbonyl compounds.[12][13][14][15]

-

Preparation of Brady's Reagent:

-

Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 12-13 mL of 85% phosphoric(v) acid with stirring. This may take 10-15 minutes.

-

Once fully dissolved, add ethanol to a total volume of 25 mL and stir to mix.[15]

-

Alternatively, a solution of 2,4-DNPH can be prepared in a mixture of methanol and sulfuric acid.[10][11]

-

The DNPH reagent may need to be purified by recrystallization from HPLC-grade acetonitrile to remove carbonyl impurities.[13]

-

-

Derivatization Reaction:

-

In a clean test tube or small flask, add a few drops of the synthesized deuterated acetaldehyde to the prepared Brady's reagent.

-

The formation of a bright yellow to orange precipitate indicates the presence of the carbonyl group and the formation of the dinitrophenylhydrazone.[8][10]

-

Allow the reaction to proceed for a few minutes to ensure complete precipitation.

-

-

Purification of the DNPH Derivative:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold 2N HCl, followed by a wash with cold water to remove any remaining acid.[13]

-

The crude product can be purified by recrystallization from a suitable solvent, such as acetonitrile or ethanol, to obtain a solid with a sharp melting point.[16]

-

Drying the purified crystals in a desiccator will yield the final product.

-

Quantitative Data: Properties of Acetaldehyde-DNPH

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄O₄ | [17] |

| Molecular Weight | 224.1735 g/mol | [17] |

| CAS Number | 1019-57-4 | [17][18] |

| Appearance | Yellow to orange solid | [8][9] |

| Melting Point | The melting point of the purified derivative is a key characteristic for identification.[16] |

Visualizations

Logical Workflow for Synthesis

Caption: Overall workflow for the synthesis of deuterated acetaldehyde DNPH.

Reaction Mechanism: DNPH Derivatization

Caption: Mechanism of the addition-elimination reaction for DNPH formation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Acetaldehyde-d4 D = 99atom , = 98 CP 1632-89-9 [sigmaaldrich.com]

- 8. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 9. byjus.com [byjus.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 13. epa.gov [epa.gov]

- 14. Electrochemical impedance spectroscopy measurements for determination of derivatized aldehydes in several matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 16. savemyexams.com [savemyexams.com]

- 17. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 18. accustandard.com [accustandard.com]

Technical Guide: Acetaldehyde-d3 2,4-Dinitrophenylhydrazone (CAS: 259824-51-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetaldehyde-d3 2,4-Dinitrophenylhydrazone (Acetaldehyde-d3 DNPH), a critical analytical standard used in the sensitive and specific quantification of acetaldehyde. This deuterated analogue serves as an ideal internal standard for chromatographic and mass spectrometric analyses, offering improved accuracy and precision in complex matrices.

Core Compound Properties

Acetaldehyde-d3 DNPH is the 2,4-dinitrophenylhydrazone derivative of acetaldehyde, isotopically labeled with three deuterium atoms.[1][2][3] This labeling provides a distinct mass shift, allowing it to be differentiated from its non-labeled counterpart in mass spectrometry-based methods, while maintaining nearly identical chemical and physical properties.[4]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 259824-51-6 | [1][2][3][5] |

| Molecular Formula | C₈H₅D₃N₄O₄ | [1][5] |

| Molecular Weight | 227.19 g/mol | [1][5][6] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 147-149°C | [5] |

| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [1] |

| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [1] |

Table 2: Analytical Specifications

| Specification | Value | Reference |

| Purity | ≥99.0% | [1] |

| Isotopic Enrichment | ≥99.6% atom D | [1] |

Derivatization Reaction

The core utility of Acetaldehyde-d3 DNPH stems from the derivatization reaction between an aldehyde or ketone and 2,4-dinitrophenylhydrazine (DNPH). This reaction, often carried out in an acidic medium, converts the volatile and often less stable acetaldehyde into a more stable, chromophoric hydrazone derivative that is amenable to analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9][10]

Caption: Derivatization of Acetaldehyde-d3 with DNPH.

Experimental Protocols

The primary application of Acetaldehyde-d3 DNPH is as an internal standard for the quantification of acetaldehyde in various samples, including air, water, and biological matrices.[2][4][7][9] The general workflow involves sample collection, derivatization with DNPH, and subsequent analysis by HPLC-UV or LC-MS.

Representative Protocol: Quantification of Acetaldehyde in a Liquid Sample using Acetaldehyde-d3 DNPH Internal Standard

This protocol is a representative methodology based on common practices for aldehyde analysis.[7][8][9][11]

1. Preparation of Reagents:

-

DNPH Derivatizing Reagent: Prepare a solution of 0.9 g/L 2,4-dinitrophenylhydrazine in acetonitrile containing 1.0% phosphoric acid.[11] Handle DNPH with care as it is highly reactive and potentially explosive when dry.[10][11][12]

-

Acetaldehyde Standard Stock Solution: Prepare a stock solution of unlabeled acetaldehyde in a suitable solvent (e.g., acetonitrile).

-

Acetaldehyde-d3 DNPH Internal Standard Stock Solution: Prepare a stock solution of Acetaldehyde-d3 DNPH (CAS 259824-51-6) in acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the acetaldehyde standard stock solution into a blank matrix. Add a fixed concentration of the Acetaldehyde-d3 DNPH internal standard stock solution to each calibration standard.

2. Sample Preparation and Derivatization:

-

Collect the liquid sample (e.g., microbial fermentation broth, environmental water sample).[11][13]

-

To a known volume of the sample, add the Acetaldehyde-d3 DNPH internal standard stock solution to achieve a final concentration similar to the expected analyte concentration.

-

Immediately add the DNPH derivatizing reagent. The reaction converts both the native acetaldehyde and the deuterated internal standard to their respective DNPH derivatives.[11]

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at room temperature.

3. Sample Cleanup (if necessary):

-

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.[9][13]

-

Use a C18 cartridge to retain the DNPH derivatives.

-

Wash the cartridge with a weak solvent to remove polar impurities.

-

Elute the DNPH derivatives with a strong solvent like acetonitrile.[9][13]

4. HPLC-UV or LC-MS Analysis:

-

HPLC System: An HPLC system equipped with a C18 column and a UV detector is commonly used.[7][14]

-

Mobile Phase: A gradient of acetonitrile and water is typically employed.[7]

-

Detection: Monitor the eluent at a wavelength of approximately 365 nm.

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of acetaldehyde-DNPH to the peak area of Acetaldehyde-d3 DNPH against the concentration of acetaldehyde. Determine the concentration of acetaldehyde in the unknown sample using this calibration curve.

Table 3: Representative HPLC Parameters

| Parameter | Value | Reference |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | [7][14] |

| Mobile Phase A | Water | [8] |

| Mobile Phase B | Acetonitrile | [8] |

| Gradient | Start with a lower percentage of B, increasing to a higher percentage over the run. | |

| Flow Rate | 0.2 - 1.0 mL/min | [8][14] |

| Column Temperature | 40°C | [8] |

| Detection Wavelength | 365 nm | |

| Injection Volume | 10-20 µL | [9] |

For higher sensitivity and selectivity, LC-MS is the preferred method.[4][8][9] The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific mass-to-charge ratios (m/z) of the protonated or deprotonated molecular ions of acetaldehyde-DNPH and Acetaldehyde-d3 DNPH. The 3 Da mass difference allows for clear differentiation and accurate quantification.[4]

Analytical Workflow Visualization

Caption: Analytical Workflow for Acetaldehyde Quantification.

Safety and Handling

Acetaldehyde-d3 2,4-Dinitrophenylhydrazone is intended for laboratory research use only.[1][3][5] While this specific compound is not classified as a hazardous substance or mixture, the non-deuterated parent compound, 2,4-dinitrophenylhydrazine, is flammable and harmful if swallowed.[5][12] It is crucial to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][11] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[5]

Conclusion

Acetaldehyde-d3 DNPH (CAS 259824-51-6) is an indispensable tool for researchers and scientists requiring accurate and precise measurement of acetaldehyde. Its high isotopic purity and chemical similarity to the native analyte make it an excellent internal standard for correcting variations in sample preparation and instrument response. The methodologies outlined in this guide provide a framework for its effective implementation in various analytical applications, from environmental monitoring to metabolic studies in drug development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 | C8H8N4O4 | CID 122236694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. lcms.cz [lcms.cz]

- 9. Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 11. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]

- 12. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. hitachi-hightech.com [hitachi-hightech.com]

Technical Guide: Physical and Chemical Characteristics of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 (Acetaldehyde-DNPH-d3). This isotopically labeled compound is a critical internal standard for the precise quantification of acetaldehyde, a volatile organic compound of significant interest in environmental monitoring, food science, and biomedical research due to its carcinogenic properties. This document details its physical properties, provides inferred experimental protocols for its synthesis, and outlines its application in quantitative analytical workflows.

Introduction

Acetaldehyde is a carcinogenic aldehyde found in sources ranging from tobacco smoke to industrial emissions and is a metabolic product of ethanol.[1][2] Accurate quantification of acetaldehyde is crucial for toxicology studies, environmental assessment, and quality control in various industries. The standard analytical method involves derivatizing the volatile acetaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, chromophoric hydrazone that can be readily analyzed by High-Performance Liquid Chromatography (HPLC).[3]

To achieve the highest accuracy and precision in these quantitative analyses, especially in complex matrices, stable isotope-labeled internal standards are indispensable. This compound serves this purpose. By incorporating three deuterium atoms on the phenyl ring, it becomes chemically identical to the native derivative but is distinguishable by its mass. This allows for the correction of analyte loss during sample preparation and variations in instrument response, making it an invaluable tool for researchers. This guide provides the core technical information required for its effective use.

Physical and Chemical Properties

The primary physical characteristics of Acetaldehyde-DNPH-d3 are summarized in the table below. For comparative purposes, data for the non-labeled analogue, Acetaldehyde 2,4-dinitrophenylhydrazone, are also included. The primary difference in physical properties arises from the increased molecular weight due to the three deuterium atoms.

| Property | This compound | Acetaldehyde 2,4-dinitrophenylhydrazone (non-labeled) |

| CAS Number | 259824-51-6[4] | 1019-57-4[5] |

| Molecular Formula | C₈H₅D₃N₄O₄[4] | C₈H₈N₄O₄[5] |

| Molecular Weight | 227.19 g/mol [4] | 224.17 g/mol [5][6] |

| Appearance | Solid / Powder[4] | Yellow to orange powder or crystals[2][7] |

| Melting Point | 147-149°C[4] | 164-168°C[7] |

| Boiling Point | No data available | 382.5 ± 42.0 °C (Predicted)[2] |

| Solubility | Soluble in organic solvents | Soluble in DMSO (Slightly), Methanol (Slightly, Heated), Ethanol, Acetonitrile.[2][8] |

| UV-Vis λₘₐₓ | Not specified (Expected ~360 nm) | 360 nm (in Acetonitrile/Water)[9] |

Experimental Protocols

Inferred Synthesis of this compound

Step 1: Synthesis of 2,4-dinitrochlorobenzene (DNCB) The precursor DNCB is typically produced by the nitration of p-nitrochlorobenzene using a mixture of nitric and sulfuric acids.[9]

Step 2: Deuteration of 2,4-dinitrochlorobenzene to 2,4-dinitrochlorobenzene-3,5,6-d3 This step involves a hydrogen-deuterium exchange reaction. The electron-withdrawing nature of the nitro groups deactivates the ring, requiring forcing conditions.

-

Reagents: 2,4-dinitrochlorobenzene, Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).

-

Procedure: 2,4-dinitrochlorobenzene is heated in a mixture of D₂SO₄ and D₂O at an elevated temperature in a sealed vessel. The acidic conditions facilitate the electrophilic substitution of protons with deuterons at the 3, 5, and 6 positions. The reaction progress would be monitored by NMR or Mass Spectrometry. Upon completion, the reaction mixture is carefully quenched with ice, and the deuterated product is extracted.

Step 3: Synthesis of 2,4-dinitrophenylhydrazine-3,5,6-d3 The deuterated DNCB is converted to the corresponding hydrazine.

-

Reagents: 2,4-dinitrochlorobenzene-3,5,6-d3, Hydrazine sulfate, Potassium acetate, Ethanol, Water.

-

Procedure: A solution of hydrazine is prepared by reacting hydrazine sulfate with potassium acetate in hot water/ethanol.[10] The deuterated DNCB, dissolved in ethanol, is then added to the hydrazine solution. The mixture is refluxed for 1-2 hours. During this time, the chlorine atom is displaced by the hydrazine group.[10] Upon cooling, the product, 2,4-dinitrophenylhydrazine-3,5,6-d3, precipitates and can be collected by filtration.

Step 4: Condensation with Acetaldehyde The final step is the reaction of the deuterated hydrazine with acetaldehyde.

-

Reagents: 2,4-dinitrophenylhydrazine-3,5,6-d3, Acetaldehyde, Ethanol, Sulfuric acid (catalyst).

-

Procedure: The deuterated DNPH is dissolved in ethanol containing a catalytic amount of sulfuric acid.[9] Acetaldehyde is added dropwise to this solution. The reaction mixture is stirred and heated under reflux for several hours to form the hydrazone.[9] Upon cooling, the final product, this compound, precipitates as a yellow-orange solid, which is then filtered, washed, and dried.

Analytical Workflow for Acetaldehyde Quantification using the d3-Internal Standard

This protocol outlines the use of Acetaldehyde-DNPH-d3 as an internal standard for the quantification of acetaldehyde in a sample (e.g., ambient air).

-

1. Sample Collection: Air is drawn through a silica gel cartridge coated with an acidified solution of 2,4-dinitrophenylhydrazine. Aldehydes in the air react with the DNPH to form stable hydrazone derivatives, which are trapped on the cartridge.

-

2. Sample Elution and Spiking: The cartridge is eluted with a known volume of acetonitrile to dissolve the trapped hydrazone derivatives. A precise and known amount of the Acetaldehyde-DNPH-d3 internal standard solution is added ("spiked") into the sample extract.

-

3. HPLC-MS/MS Analysis: The spiked extract is injected into an HPLC system, typically with a C18 reverse-phase column, for separation. The eluent is directed to a mass spectrometer.

-

4. Quantification: The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) for both the native acetaldehyde-DNPH and the deuterated internal standard. The ratio of the peak area of the native compound to the peak area of the internal standard is used to construct a calibration curve and accurately determine the concentration of acetaldehyde in the original sample, correcting for any losses during the process.

Visualization of Analytical Workflow

The following diagram illustrates the typical workflow for quantifying ambient acetaldehyde using DNPH derivatization and the d3-labeled internal standard.

Caption: Diagram 1: Analytical Workflow for Acetaldehyde Quantification.

Expected Spectral Characteristics

While specific spectra for the deuterated compound are not publicly available, its characteristics can be inferred from the well-documented spectra of its non-deuterated analogue.

-

Mass Spectrometry: The key feature will be the mass shift. The molecular ion peak (M+) for the deuterated compound will appear at m/z 227, which is 3 units higher than the m/z 224 peak for the non-deuterated version, corresponding to the three deuterium atoms.[4][5]

-

¹H NMR Spectroscopy: In the proton NMR spectrum, the signals corresponding to the hydrogens at the 3, 5, and 6 positions on the dinitrophenyl ring will be absent. The remaining signals (from the ethylidene group and the C-6 proton) would be present.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to the non-deuterated compound. There may be subtle shifts in the C-H aromatic stretching and bending frequencies due to the heavier C-D bonds, but the characteristic peaks for the N-H, C=N, and NO₂ groups will be present. The NIST WebBook provides a reference IR spectrum for the non-deuterated analogue.[5]

References

- 1. Method for preparing 2, 4-dinitrochlorobenzene by one-step adiabatic continuous nitration of chlorobenzene - Eureka | Patsnap [eureka.patsnap.com]

- 2. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE | 1019-57-4 [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 6. ACETALDEHYDE-2,4-DINITROPHENYLHYDRAZONE (purity) [lgcstandards.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CAS 119-26-6: (2,4-Dinitrophenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 9. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

A Technical Guide to Deuterium-Labeled Acetaldehyde DNPH for Internal Standard Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterium-labeled acetaldehyde 2,4-dinitrophenylhydrazone (DNPH) as an internal standard for the precise quantification of acetaldehyde. Acetaldehyde, a volatile and reactive carbonyl compound, is a significant analyte in various fields, including clinical diagnostics, environmental monitoring, and food science.[1] Its accurate measurement is often challenging due to its physical and chemical properties.[1] The use of a stable isotope-labeled internal standard, such as acetaldehyde-d4 DNPH, in conjunction with mass spectrometry-based methods, offers a robust solution for overcoming these analytical hurdles.[1]

Principle of Isotope Dilution Mass Spectrometry

The core of this analytical approach lies in the principle of isotope dilution mass spectrometry (IDMS). A known quantity of the deuterium-labeled internal standard (acetaldehyde-d4 DNPH) is added to the sample at the earliest stage of analysis.[1] Because the labeled standard is chemically and physically nearly identical to the native analyte (acetaldehyde), it experiences the same variations and losses throughout sample preparation, derivatization, and analysis.[1] The mass spectrometer can differentiate between the native and labeled forms based on their mass-to-charge ratio (m/z).[1] By measuring the ratio of the native analyte to the deuterated internal standard, precise and accurate quantification can be achieved, as this ratio remains constant irrespective of sample loss or matrix effects.[1]

Synthesis of Deuterium-Labeled Acetaldehyde and its DNPH Derivative

The preparation of the internal standard involves a two-step process: the synthesis of deuterium-labeled acetaldehyde (acetaldehyde-d4) and its subsequent derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Synthesis of Acetaldehyde-d4

A feasible method for the synthesis of acetaldehyde-d4 is the hydration of acetylene-d2.[2] This reaction is typically carried out in a closed system to handle the gaseous reactant and product efficiently.[2] The process involves the absorption of acetylene-d2 in a deuterium oxide solution containing phosphoric acid and a mercuric sulfate catalyst.[2] This method has been shown to produce deutero-acetaldehyde and its trimer, deutero-paraldehyde, in a reasonably pure state.[2]

Derivatization of Acetaldehyde-d4 with DNPH

The synthesized acetaldehyde-d4 is then derivatized with DNPH to form the stable, non-volatile acetaldehyde-d4 DNPH. This reaction is a condensation reaction between the carbonyl group of acetaldehyde-d4 and the hydrazine group of DNPH under acidic conditions, resulting in the formation of a stable hydrazone.[3]

Reaction Workflow:

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of acetaldehyde using deuterium-labeled acetaldehyde DNPH as an internal standard with LC-MS/MS analysis.

Reagents and Materials

-

Acetaldehyde standard

-

Acetaldehyde-d4 (for internal standard synthesis)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol

-

Phosphate buffer (pH 5.0)

-

Dichloromethane

Preparation of Deuterium-Labeled Internal Standard Stock Solution

-

Synthesize acetaldehyde-d4 DNPH as described in Section 2.

-

Prepare a stock solution of acetaldehyde-d4 DNPH in methanol at a concentration of 1 mg/mL.[1]

-

Store the stock solution at 4°C.[1]

-

Prepare a working internal standard spiking solution (e.g., 1 µg/mL) by diluting the stock solution in methanol.[1]

Sample Preparation and Derivatization

This protocol is suitable for biological fluids such as plasma or urine.[1]

-

Pipette 100 µL of the sample into a microcentrifuge tube.[1]

-

Add 10 µL of the acetaldehyde-d4 DNPH working solution.[1]

-

Vortex briefly.[1]

-

For protein-containing samples, perform protein precipitation by adding 300 µL of cold acetonitrile with 0.1% formic acid.[1]

-

Vortex vigorously for 1 minute.[1]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a new tube.[1]

-

Add 50 µL of the DNPH derivatization reagent (e.g., 2 mg/mL in 6 N HCl) to 50 µL of the supernatant.[1][4]

-

Incubate at 35°C for 30 minutes with shaking.[1]

-

Quench the reaction by adding 400 µL of cold 10% ethanol in water with 0.1% formic acid.[1]

-

Centrifuge at 15,000 x g for 5 minutes at 4°C.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Experimental Workflow Diagram:

UHPLC-MS/MS Analysis

-

UHPLC System: A system coupled to a triple quadrupole mass spectrometer.[1]

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 5 µL.[1]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with Electrospray Ionization (ESI) in positive or negative ion mode.[1]

-

Detection: Multiple Reaction Monitoring (MRM).[1]

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of acetaldehyde using deuterium-labeled internal standards.

Table 1: LC-MS/MS Parameters for Acetaldehyde-DNPH Analysis

| Parameter | Value | Reference |

| Ionization Mode | Negative ESI | [5] |

| Selected m/z | 223 | [5] |

| Needle Voltage | -4500 V | [5] |

| Drying Gas Temperature | 375 °C | [5] |

| Nebulizing Gas Pressure | 60 psi | [5] |

Table 2: Method Performance Characteristics

| Parameter | Value | Reference |

| Linearity Range | Up to 80 µM | [4] |

| Limit of Detection (LOD) | ~3 µM | [4] |

| Recovery in Plasma | >78% | [4] |

| Recovery in Culture Media | >88% | [4] |

| Intraday Accuracy | <9% | [4] |

| Interday Accuracy | <15% | [4] |

Conclusion

The use of deuterium-labeled acetaldehyde DNPH as an internal standard provides a highly accurate and precise method for the quantification of acetaldehyde in complex matrices. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement this robust analytical technique in their laboratories. The inherent advantages of isotope dilution mass spectrometry, combined with the stability of the DNPH derivative, ensure reliable and reproducible results for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Acetaldehyde, 2,4-dinitrophenylhydrazone | 1019-57-4 | Benchchem [benchchem.com]

- 4. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acp.copernicus.org [acp.copernicus.org]

Structure and molecular weight of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure and molecular weight of the deuterated compound Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3. This information is critical for the accurate interpretation of experimental data in various research applications, including its use as an internal standard in mass spectrometry-based analyses.

Chemical Structure and Properties

This compound is an isotopically labeled form of Acetaldehyde 2,4-dinitrophenylhydrazone. The deuterium atoms are specifically located at the 3, 5, and 6 positions of the 2,4-dinitrophenylhydrazine moiety. This targeted labeling provides a distinct mass shift, making it an ideal internal standard for the quantification of its non-labeled counterpart.

The foundational structure is formed through the condensation reaction of acetaldehyde with 2,4-dinitrophenylhydrazine. The resulting hydrazone contains a dinitrophenyl ring system, which is the site of deuteration in this specific isotopologue.

| Property | Value |

| Molecular Formula | C₈H₅D₃N₄O₄ |

| Molecular Weight | 227.19 g/mol |

| CAS Number | 259824-51-6 |

| Appearance | Red to orange solid |

Note: The molecular weight is calculated based on the atomic masses of the constituent elements, including deuterium.

Molecular Weight Calculation

The molecular weight of this compound is determined by the sum of the atomic weights of its constituent atoms. The key distinction from the unlabeled compound is the substitution of three hydrogen atoms with deuterium atoms on the phenyl ring.

The calculation is as follows:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 5 atoms × 1.008 u = 5.040 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u[6]

Total Molecular Weight = 96.088 + 5.040 + 6.042 + 56.028 + 63.996 = 227.194 u

This calculated molecular weight aligns with the experimentally observed mass, confirming the successful incorporation of three deuterium atoms.

Structural Visualization

The following diagram illustrates the chemical structure of this compound, highlighting the positions of the deuterium atoms.

Structure of this compound.

Experimental Protocols

The synthesis of this compound typically involves the reaction of acetaldehyde with deuterated 2,4-dinitrophenylhydrazine. The deuterated precursor can be synthesized through methods such as acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of 2,4-dinitrophenylhydrazine.

General Experimental Workflow:

General workflow for synthesis and purification.

Applications in Research

Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantification of acetaldehyde in various matrices. This is particularly relevant in environmental analysis, food science, and biomedical research where accurate measurement of volatile organic compounds is crucial. The distinct mass difference between the labeled and unlabeled compounds allows for precise and accurate quantification using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 3. byjus.com [byjus.com]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Acetaldehyde-d3 DNPH Hydrazone Derivative Fundamentals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamentals of the Acetaldehyde-d3 2,4-dinitrophenylhydrazone (DNPH) derivative. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their analytical workflows. This guide covers the core chemical properties, detailed experimental protocols for its synthesis and application, and quantitative data to support its use as an internal standard and for quantification of acetaldehyde.

Core Concepts and Chemical Properties

Acetaldehyde-d3 DNPH hydrazone is the deuterated stable isotope-labeled analogue of the well-known Acetaldehyde DNPH hydrazone. The derivatization of acetaldehyde with 2,4-dinitrophenylhydrazine is a classic chemical reaction used to convert the volatile and reactive aldehyde into a stable, crystalline, and colored hydrazone derivative. This process is essential for the accurate quantification of acetaldehyde in various matrices, including environmental, biological, and pharmaceutical samples.[1][2] The incorporation of three deuterium atoms on the methyl group of acetaldehyde creates a mass shift, making Acetaldehyde-d3 DNPH hydrazone an ideal internal standard for mass spectrometry-based analytical methods.[3]

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of DNPH attacks the electrophilic carbonyl carbon of acetaldehyde. Following a series of proton transfers and the elimination of a water molecule, the stable hydrazone is formed.[1]

Below is a diagram illustrating the chemical structure of Acetaldehyde-d3 DNPH hydrazone.

Caption: Chemical structure of Acetaldehyde-d3 DNPH hydrazone.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Acetaldehyde-d3 DNPH hydrazone and its non-deuterated analogue is presented in the table below for easy comparison.

| Property | Acetaldehyde-d3 DNPH Hydrazone | Acetaldehyde DNPH Hydrazone |

| CAS Number | 259824-51-6[3] | 1019-57-4[4] |

| Molecular Formula | C₈H₅D₃N₄O₄[3] | C₈H₈N₄O₄[4] |

| Molecular Weight | 227.19 g/mol [3] | 224.17 g/mol [4] |

| Appearance | Reddish-orange crystals | Reddish-orange crystals[5] |

| Melting Point | Not explicitly available for d3. Non-deuterated melts at 160-162 °C.[5] | 160-162 °C[5] |

| Solubility | Soluble in organic solvents like acetonitrile and ethanol. | Soluble in organic solvents like acetonitrile and ethanol. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the DNPH derivatizing reagent and the subsequent derivatization of acetaldehyde for analytical purposes, primarily focusing on High-Performance Liquid Chromatography (HPLC) analysis.

Preparation of 2,4-Dinitrophenylhydrazine (DNPH) Reagent

A common and effective derivatizing reagent is a solution of DNPH in an acidified organic solvent.

Materials:

-

2,4-Dinitrophenylhydrazine (DNPH) powder

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (H₃PO₄) or Sulfuric Acid (H₂SO₄)

-

Volumetric flask (100 mL)

-

Weighing boat and analytical balance

-

Fume hood

Procedure:

-

Weigh out 0.09 g of DNPH powder using a clean weigh boat.[6]

-

Carefully transfer the DNPH powder into a 100 mL volumetric flask.[6]

-

In a fume hood, add approximately 80 mL of acetonitrile to the volumetric flask.

-

Add 1.0 mL of phosphoric acid to the flask.[6]

-

Sonicate the mixture until the DNPH is completely dissolved.

-

Bring the solution to the final volume of 100 mL with acetonitrile.[6]

-

Store the reagent in a dark, cool place. The solution is stable for several weeks.

Synthesis and Derivatization of Acetaldehyde with DNPH

This protocol describes the reaction of acetaldehyde (or a sample containing acetaldehyde) with the prepared DNPH reagent to form the stable hydrazone derivative.

Materials:

-

Acetaldehyde standard solution or sample containing acetaldehyde

-

Prepared DNPH reagent (from section 2.1)

-

Ethanol or Acetonitrile

-

Conical flask or reaction vial

-

Water bath

-

Refrigerator or ice bath

Procedure:

-

Dissolve a known amount of acetaldehyde or your sample in 20 mL of ethanol in a conical flask.[5]

-

Add an equimolar amount of the prepared DNPH reagent to the acetaldehyde solution and shake the mixture.[5]

-

Stir the reaction mixture well and warm it in a water bath at 50°C for 20 minutes.[5]

-

After heating, cool the mixture to room temperature and then place it in a refrigerator or an ice bath for at least 3 hours to facilitate the precipitation of the hydrazone crystals.[5]

-

Filter the resulting crystals using vacuum filtration.

-

Wash the collected crystals with a small amount of cold water to remove any unreacted reagents.[5]

-

Dry the purified Acetaldehyde DNPH hydrazone crystals.

The following diagram illustrates the general workflow for the synthesis and purification of DNPH hydrazones.

Caption: General workflow for the synthesis and purification of DNPH hydrazones.

Analytical Characterization

The primary application of Acetaldehyde-d3 DNPH hydrazone is in quantitative analysis using chromatography coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the analysis of DNPH derivatives. The hydrazone is well-retained on a C18 reversed-phase column and can be detected at approximately 360 nm.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 30-40 °C |

| Detection | UV at 360 nm |

Mass Spectrometry (MS)

Mass spectrometry provides high selectivity and sensitivity for the detection and quantification of Acetaldehyde-d3 DNPH hydrazone. Electrospray ionization (ESI) is a commonly used ionization technique.

Expected Mass Spectrometry Data:

The mass spectrum of Acetaldehyde-d3 DNPH hydrazone will be very similar to that of the non-deuterated form, with a +3 Da mass shift for the molecular ion and any fragments containing the deuterated methyl group.

| Ion | Expected m/z (Acetaldehyde-d3 DNPH Hydrazone) | Expected m/z (Acetaldehyde DNPH Hydrazone) | Description |

| [M+H]⁺ | 228.08 | 225.06 | Protonated molecular ion (Positive mode ESI)[7] |

| [M-H]⁻ | 226.06 | 223.05 | Deprotonated molecular ion (Negative mode ESI)[7] |

| Fragment 1 | Varies | 182.04 | Loss of •OH from the DNPH moiety (Positive mode)[7] |

| Fragment 2 | Varies | 164.03 | Further fragmentation of the DNPH moiety (Positive mode)[7] |

| Fragment 3 | Varies | 78.03 | Further fragmentation of the DNPH moiety (Positive mode)[7] |

The following diagram outlines a typical analytical workflow for the quantification of acetaldehyde using DNPH derivatization and LC-MS.

Caption: Analytical workflow for acetaldehyde quantification using DNPH derivatization and LC-MS.

Conclusion

Acetaldehyde-d3 DNPH hydrazone is an indispensable tool for the accurate and sensitive quantification of acetaldehyde in a wide range of scientific disciplines. Its use as an internal standard corrects for variations in sample preparation and instrument response, leading to highly reliable data. This technical guide has provided the fundamental knowledge, including chemical properties, detailed experimental protocols, and expected analytical data, to effectively utilize this important deuterated derivative in research, drug development, and other scientific applications.

References

- 1. Acetaldehyde, 2,4-dinitrophenylhydrazone | 1019-57-4 | Benchchem [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 5. ajpamc.com [ajpamc.com]

- 6. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]

- 7. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Enrichment of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3, a crucial labeled compound for quantitative analysis in various scientific fields. This document details the synthetic pathway, experimental protocols, and applications, with a focus on its use as an internal standard in mass spectrometry-based assays.

Core Concepts and Applications

This compound is the deuterated form of the well-known derivative of acetaldehyde, formed by its reaction with 2,4-dinitrophenylhydrazine (DNPH). The incorporation of three deuterium atoms onto the phenyl ring of the DNPH moiety provides a stable, heavy-isotope labeled internal standard. This is invaluable for sensitive and accurate quantification of acetaldehyde in complex matrices such as biological fluids, environmental samples, and food products. The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry, leading to highly reliable data.

Quantitative Data Summary

The key quantitative specification for isotopically labeled compounds is the degree of enrichment. The data for commercially available this compound is summarized below.

| Parameter | Value | Reference |

| Isotopic Enrichment | 99 atom % D | [1] |

| Molecular Formula | C₈H₅D₃N₄O₄ | [1] |

| Molecular Weight | 227.19 g/mol | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound involves a two-step process. First, the deuterated precursor, 2,4-dinitrophenylhydrazine-3,5,6-d3 (DNPH-d3), is synthesized. This is followed by the condensation reaction of DNPH-d3 with acetaldehyde.

Part 1: Synthesis of 2,4-dinitrophenylhydrazine-3,5,6-d3 (DNPH-d3)

The synthesis of DNPH-d3 is achieved by reacting 1-chloro-2,4-dinitrobenzene-3,5,6-d3 with hydrazine. The deuteration of the starting material, 1-chloro-2,4-dinitrobenzene, can be performed via an acid-catalyzed hydrogen-deuterium exchange reaction.

Experimental Protocol: Deuteration of 1-chloro-2,4-dinitrobenzene

-

Reaction Setup: In a sealed reaction vessel suitable for elevated temperatures and pressures, combine 1-chloro-2,4-dinitrobenzene with a deuterated acid medium, such as a mixture of deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O).

-

Heating: Heat the mixture to a temperature sufficient to facilitate electrophilic aromatic substitution, typically in the range of 100-150°C, for a period of 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the aromatic protons at positions 3, 5, and 6.

-

Work-up: After cooling, carefully neutralize the reaction mixture with a suitable base, such as sodium carbonate, and extract the deuterated product with an organic solvent like dichloromethane.

-

Purification: Wash the organic extract with water, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting 1-chloro-2,4-dinitrobenzene-3,5,6-d3 can be further purified by recrystallization.

Experimental Protocol: Synthesis of 2,4-dinitrophenylhydrazine-3,5,6-d3

-

Hydrazine Solution Preparation: Prepare a solution of hydrazine by reacting hydrazine sulfate with a base like potassium acetate in an aqueous alcohol solution.

-

Reaction: Dissolve the synthesized 1-chloro-2,4-dinitrobenzene-3,5,6-d3 in ethanol and add the prepared hydrazine solution.

-

Reflux: Heat the reaction mixture under reflux for 1-2 hours. The product, 2,4-dinitrophenylhydrazine-3,5,6-d3, will precipitate out of the solution as a reddish-orange solid.

-

Isolation and Purification: Cool the mixture and collect the precipitate by filtration. Wash the solid with warm ethanol to remove any unreacted starting material, followed by a wash with hot water. The product can be further purified by recrystallization from a suitable solvent like n-butanol.

Part 2: Synthesis of this compound

This final step is a condensation reaction between the deuterated DNPH and acetaldehyde.

Experimental Protocol:

-

Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine-3,5,6-d3 in a suitable solvent, typically a mixture of methanol or ethanol and a catalytic amount of strong acid, such as sulfuric acid. This is often referred to as Brady's reagent.

-

Reaction: To the prepared DNPH-d3 solution, add acetaldehyde dropwise with stirring. A yellow to orange-red precipitate of this compound will form almost immediately.

-

Crystallization: Allow the mixture to stand to ensure complete precipitation. The process can be aided by cooling the mixture in an ice bath.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration and wash with cold ethanol. The product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final, isotopically enriched product.

Visualization of Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow: Quantification of Acetaldehyde using Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard for the quantification of acetaldehyde in various samples by techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol:

-

Sample Preparation:

-

To a known volume or weight of the sample (e.g., plasma, urine, environmental extract), add a precise amount of a standard solution of this compound.

-

Add the acidic DNPH reagent to the sample to derivatize the endogenous acetaldehyde.

-

Allow the derivatization reaction to proceed to completion.

-

-

Extraction:

-

Extract the derivatized analytes (both the native and the deuterated internal standard) from the sample matrix using a suitable technique, such as liquid-liquid extraction with a solvent like methylene chloride or solid-phase extraction (SPE).

-

-

Analysis by LC-MS/MS:

-

Reconstitute the dried extract in a suitable solvent and inject it into the LC-MS/MS system.

-

Separate the derivatized acetaldehyde from other matrix components using a reversed-phase HPLC column.

-

Detect the native Acetaldehyde-DNPH and the deuterated internal standard using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode. The mass transition for the native compound and the deuterated standard will differ by 3 Da.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte in a series of calibration standards.

-

Determine the concentration of acetaldehyde in the unknown sample by calculating the peak area ratio and interpolating from the calibration curve.

-

Visualization of Analytical Workflow

Caption: Workflow for acetaldehyde quantification using a deuterated internal standard.

References

The Indispensable Role of Deuterated Standards in Acetaldehyde Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldehyde is a reactive carbonyl compound of significant interest across various scientific disciplines, including drug development, clinical diagnostics, and food science. Its high volatility and reactivity, however, present considerable challenges to accurate and precise quantification. This technical guide provides an in-depth exploration of the use of deuterated acetaldehyde as an internal standard to overcome these analytical hurdles. By leveraging the principles of isotope dilution mass spectrometry (IDMS), researchers can significantly enhance the reliability and robustness of their analytical methods. This guide will delve into the core principles, present detailed experimental protocols, and offer a comparative analysis of quantitative data, underscoring the superiority of using a deuterated internal standard in acetaldehyde analysis.

Core Principles: The Power of Isotope Dilution

The use of a deuterated internal standard is foundational to the principle of isotope dilution mass spectrometry (IDMS).[1] In this technique, a known amount of a stable isotope-labeled version of the analyte, in this case, deuterated acetaldehyde (e.g., acetaldehyde-d4), is added to the sample at the very beginning of the analytical workflow.[1] Because the deuterated standard is chemically and physically almost identical to the native (non-deuterated) acetaldehyde, it behaves similarly throughout the entire analytical process, including extraction, derivatization, and injection.[1]

The mass spectrometer can differentiate between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native acetaldehyde to that of the deuterated standard, any variations or losses encountered during sample processing are effectively normalized. This results in a highly accurate and precise quantification of the acetaldehyde concentration in the original sample.[1]

The primary advantages of employing a deuterated standard in acetaldehyde analysis are:

-

Correction for Matrix Effects: Complex biological and environmental samples contain numerous components that can interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression or enhancement.[2] This "matrix effect" is a significant source of inaccuracy in quantitative analysis. Since the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences the same matrix effects.[2] By calculating the analyte-to-internal standard ratio, these effects are effectively canceled out, leading to more accurate results.

-

Compensation for Extraction and Handling Variability: The recovery of a volatile compound like acetaldehyde during sample preparation steps can be inconsistent. A deuterated standard, added at the outset, experiences the same losses as the analyte.[1] This ensures that the ratio of the analyte to the internal standard remains constant, even if the absolute recovery is less than 100%.

-

Normalization of Instrumental Variations: Minor fluctuations in injection volume and mass spectrometer response can introduce variability into the analysis. The use of a co-eluting deuterated internal standard normalizes these variations, resulting in improved precision and reproducibility of the measurements.[2]

Data Presentation: A Comparative Analysis

The enhanced performance of analytical methods using a deuterated internal standard is evident in the improved accuracy, precision, and sensitivity. The following tables summarize the typical performance of a validated method for aldehyde analysis using a corresponding deuterated internal standard compared to a method using a non-deuterated internal standard.

Table 1: Performance of a Validated Method for Aldehyde Quantification with a Deuterated Internal Standard

| Analyte | Linearity (R²) | Limit of Quantification (LOQ) (µg/L) | Accuracy (% Recovery) | Precision (% RSD) |

| Acetaldehyde | >0.995 | 1.5 | 92-108% | <10% |

| Formaldehyde | >0.995 | 0.9 | 95-105% | <10% |

| Acrolein | >0.996 | 2.0 | 90-110% | <15% |

| 4-Hydroxy-2-nonenal (HNE) | >0.998 | 1.2 | 98-103% | <8% |

| Data synthesized from representative values found in the literature.[3] |

Table 2: Performance of a Validated Method for Aldehyde Quantification with a Non-Deuterated Internal Standard

| Analyte | Linearity (R²) | Limit of Quantification (LOQ) (µg/L) | Accuracy (% Recovery) | Precision (% RSD) |

| Acetaldehyde | >0.990 | 3.0 | 80-120% | <20% |

| Formaldehyde | >0.990 | 2.5 | 85-115% | <20% |

| Acrolein | >0.985 | 5.0 | 75-125% | <25% |

| 4-Hydroxy-2-nonenal (HNE) | >0.992 | 2.5 | 88-112% | <18% |

| Data synthesized from representative values found in the literature.[3] |

As illustrated in the tables, the use of a deuterated internal standard consistently leads to a lower limit of quantification, improved accuracy (recovery closer to 100%), and enhanced precision (lower relative standard deviation).

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of acetaldehyde in complex matrices using a deuterated internal standard. Two common approaches are presented: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization.

Protocol 1: GC-MS Analysis of Acetaldehyde with PFBHA Derivatization

This protocol is suitable for the analysis of volatile aldehydes in matrices such as food, beverages, and biological fluids.[4][5] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) increases the stability and improves the chromatographic properties of acetaldehyde.[4]

1. Materials and Reagents:

-

Acetaldehyde standard

-

Acetaldehyde-d4 (D4-AA) internal standard

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Organic solvent (e.g., methanol, toluene)

-

High-purity water

-

Sample matrix (e.g., fruit puree, plasma)

-

Solid Phase Microextraction (SPME) fiber (e.g., PDMS/DVB)

2. Preparation of Solutions:

-

Acetaldehyde Stock Solution (1 mg/mL): Prepare by dissolving a known amount of acetaldehyde in a suitable solvent.

-

D4-AA Internal Standard Stock Solution (1 mg/mL): Prepare by dissolving a known amount of acetaldehyde-d4 in a suitable solvent.

-

Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the acetaldehyde stock solution into the sample matrix.

-

Internal Standard Spiking Solution: Prepare a working solution of D4-AA at a concentration that provides a robust signal in the GC-MS.

-

PFBHA Derivatization Solution (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of high-purity water. Prepare this solution fresh daily.[1]

3. Sample Preparation and Derivatization:

-

Homogenize solid samples with water. For liquid samples, use directly.

-

In a headspace vial, combine a known amount of the sample, the D4-AA internal standard spiking solution, and the PFBHA derivatization solution.

-

Incubate the vial to allow for the derivatization reaction to occur in the headspace.

-

Expose the SPME fiber to the headspace of the vial to adsorb the derivatized acetaldehyde.

4. GC-MS Analysis:

-

GC System: Agilent 7890A or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: SPME desorption in splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

-

-

MS System: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitored Ions: Select characteristic ions for the acetaldehyde-PFBHA derivative (e.g., m/z 209.08) and the D4-AA-PFBHA derivative (e.g., m/z 213.08).[4]

5. Data Analysis:

-

Integrate the peak areas for the native acetaldehyde derivative and the D4-AA derivative.

-

Calculate the peak area ratio of the native derivative to the deuterated internal standard derivative.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of acetaldehyde in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: LC-MS/MS Analysis of Acetaldehyde with DNPH Derivatization

This protocol is well-suited for a broad range of aldehydes in biological matrices and offers high sensitivity and specificity.[1] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) forms a stable hydrazone derivative suitable for LC-MS/MS analysis.[1]

1. Materials and Reagents:

-

Acetaldehyde standard

-

Acetaldehyde-d4 (D4-AA) internal standard

-

2,4-dinitrophenylhydrazine (DNPH)

-

Acetonitrile

-

Formic acid

-

High-purity water

-

Biological matrix (e.g., plasma, urine)

2. Preparation of Solutions:

-

Acetaldehyde and D4-AA Stock Solutions (1 mg/mL): Prepare individual stock solutions in a suitable organic solvent.

-

Working Calibration Standards: Prepare a series of calibration standards by spiking the acetaldehyde stock solution into the sample matrix.

-

DNPH Derivatization Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.[1]

3. Sample Preparation and Derivatization:

-

Pipette 100 µL of the biological sample into a microcentrifuge tube.

-

Add 10 µL of the D4-AA internal standard stock solution and vortex.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile with 0.1% formic acid. Vortex vigorously and centrifuge.

-

Transfer the supernatant to a new tube.

-

Add 50 µL of the DNPH derivatization reagent to 50 µL of the supernatant.

-

Incubate at 35°C for 30 minutes.

-

Quench the reaction with cold 10% ethanol in water with 0.1% formic acid.

-

Centrifuge and transfer the supernatant to an autosampler vial.

4. UHPLC-MS/MS Analysis:

-

UHPLC System: A system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the DNPH derivatives.

-

MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivative.

-

MRM Transitions: Determine and optimize the precursor-to-product ion transitions for both the acetaldehyde-DNPH derivative and the D4-AA-DNPH derivative.

5. Data Analysis:

-

Integrate the peak areas for the selected MRM transitions of the native and deuterated derivatives.

-

Calculate the peak area ratio.

-

Construct a calibration curve and determine the sample concentrations as described in Protocol 1.

Visualizations: Understanding the Workflow and Principles

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical relationships and workflows in the analysis of acetaldehyde using a deuterated standard.

Caption: A generalized experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Caption: Comparison of the primary mass spectral fragmentation pathways for acetaldehyde and its deuterated analog.

Conclusion

The use of a deuterated internal standard, such as acetaldehyde-d4, is the gold standard for the quantitative analysis of acetaldehyde in complex matrices. This approach, rooted in the principles of isotope dilution mass spectrometry, provides unparalleled accuracy and precision by effectively compensating for matrix effects, extraction variability, and instrumental fluctuations. The presented experimental protocols and comparative data clearly demonstrate the superiority of this methodology over the use of non-deuterated internal standards. For researchers, scientists, and drug development professionals, the adoption of deuterated standards is a critical step towards ensuring the quality, reliability, and integrity of their analytical data, ultimately contributing to the success of their research and development endeavors.

References

A Technical Guide to Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 for Researchers

For researchers, scientists, and drug development professionals, Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is a critical analytical standard. This deuterated analogue of acetaldehyde-DNPH serves as a valuable internal standard for the accurate quantification of acetaldehyde in various matrices, particularly in environmental, food, and biological samples. Its use in isotope dilution mass spectrometry significantly improves the precision and reliability of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response.

Commercial Availability and Specifications

A number of reputable chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. Key suppliers include LGC Standards, Santa Cruz Biotechnology, Pharmaffiliates, MedChemExpress, and CDN Isotopes. While specific product details may vary by supplier and lot, a summary of typical technical data is presented below for comparative analysis.

| Parameter | Typical Specification |

| Chemical Name | This compound |

| Synonyms | Acetaldehyde (2,4-Dinitrophenyl)hydrazone-d3, Acetaldehyde-d3 2,4-DNPH |

| CAS Number | 259824-51-6 |

| Unlabelled CAS | 1019-57-4 |

| Molecular Formula | C₈H₅D₃N₄O₄ |

| Molecular Weight | Approximately 227.19 g/mol |

| Isotopic Enrichment | ≥98 atom % D |

| Purity | ≥98% (by HPLC) |

| Appearance | Light yellow to yellow solid |

| Storage Conditions | -20°C for long-term storage |

Applications in Analytical Chemistry

The primary application of this compound is as an internal standard in analytical methods for the detection and quantification of acetaldehyde. Acetaldehyde is a volatile organic compound of interest in various fields due to its role as a pollutant, a fermentation byproduct, and a potential carcinogen.

The use of a stable isotope-labeled internal standard is crucial for accurate quantification, especially in complex matrices where significant signal suppression or enhancement can occur. By adding a known amount of the deuterated standard to the sample, the ratio of the native analyte to the labeled standard can be measured, allowing for precise quantification that is independent of recovery rates during sample processing.

This compound is commonly employed in conjunction with analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[1]

-

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) for enhanced sensitivity and resolution.[2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS) , although derivatization to the less volatile DNPH derivative is often a prerequisite for HPLC analysis.

Experimental Protocol: Quantification of Acetaldehyde using Isotope Dilution HPLC-MS

The following is a generalized experimental protocol for the derivatization and analysis of acetaldehyde in a given sample using this compound as an internal standard. This protocol is based on established methods for carbonyl compound analysis.[1][4]

1. Reagents and Materials:

-

This compound (Internal Standard)

-

2,4-Dinitrophenylhydrazine (DNPH) derivatizing reagent (e.g., 0.2% in acetonitrile with 0.5% phosphoric acid)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other appropriate mobile phase modifier)

-

Sample matrix (e.g., water, air sample impinger solution, biological fluid extract)

-

Standard solutions of unlabeled Acetaldehyde 2,4-dinitrophenylhydrazone

-

Syringe filters (0.22 µm)

2. Standard Preparation:

-

Prepare a stock solution of this compound in acetonitrile.

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled Acetaldehyde 2,4-dinitrophenylhydrazone into the sample matrix.

-

Add a fixed concentration of the deuterated internal standard to each calibration standard and blank.

3. Sample Preparation and Derivatization:

-

To a known volume or weight of the sample, add the same fixed amount of the this compound internal standard solution as used in the calibration standards.

-

Add an excess of the DNPH derivatizing reagent.

-

Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1-2 hours) or at a slightly elevated temperature to ensure complete derivatization. The reaction should be performed in an acidic medium (pH 2-3).

-

After the reaction is complete, the sample may require further cleanup, such as solid-phase extraction (SPE), to remove interfering substances.

-

Filter the final extract through a 0.22 µm syringe filter before HPLC analysis.

4. HPLC-MS Analysis:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like formic acid (e.g., 0.1%), is common.

-

Injection Volume: Typically 5-20 µL.

-

Mass Spectrometer: An electrospray ionization (ESI) source operating in negative ion mode is often used for the detection of DNPH derivatives.

-

Detection: Monitor the specific mass-to-charge ratios (m/z) for both the native acetaldehyde-DNPH and the deuterated internal standard.

5. Data Analysis:

-